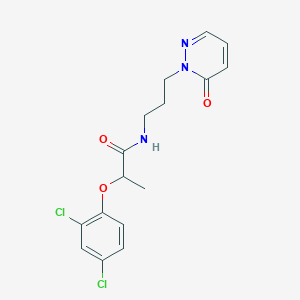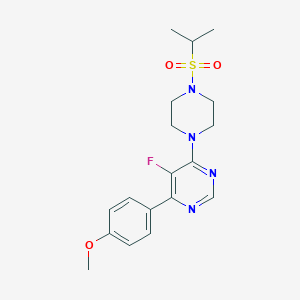
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine, also known as PF-06463922, is a small molecule inhibitor of the protein kinase enzyme, c-MET. This compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine is a selective inhibitor of c-MET, a receptor tyrosine kinase that plays a key role in cancer cell growth, survival, and metastasis. By inhibiting c-MET, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival. This leads to a decrease in cancer cell proliferation and an increase in apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. In addition, this compound has demonstrated good tissue penetration, including penetration into the brain, which is important for the treatment of brain tumors. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine is its selectivity for c-MET, which reduces the risk of off-target effects. Another advantage is its ability to enhance the efficacy of other anti-cancer agents, which may allow for lower doses of these agents to be used, reducing the risk of toxicity. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine. One direction is the development of combination therapies that include this compound and other anti-cancer agents. Another direction is the investigation of this compound in other types of cancer, such as breast cancer and colorectal cancer. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in clinical settings. Finally, the development of biomarkers that can predict response to this compound may help to identify patients who are most likely to benefit from this treatment.
Synthesemethoden
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine involves a multistep process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine to form the desired product. The final step involves the introduction of a fluorine atom at the 5-position of the pyrimidine ring using a fluorinating reagent.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine has been extensively studied in preclinical models of cancer, including non-small cell lung cancer, hepatocellular carcinoma, and gastric cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-13(2)27(24,25)23-10-8-22(9-11-23)18-16(19)17(20-12-21-18)14-4-6-15(26-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYUWAWDYHLDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


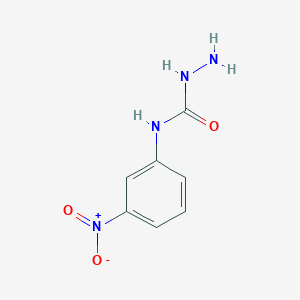

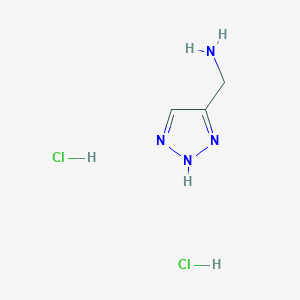
![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)
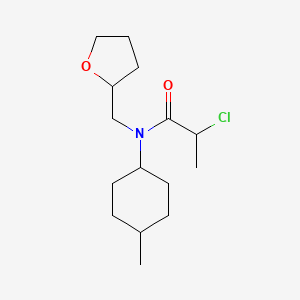
![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)
![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)
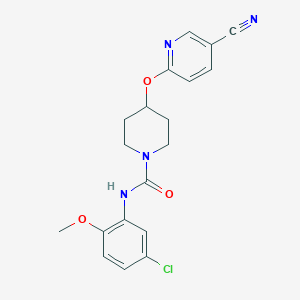

![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)
